Cas no 2137970-32-0 (sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate)

sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate
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sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM461329-250mg |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95%+ | 250mg |
$545 | 2023-02-02 | |
Aaron | AR01EKRU-2.5g |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95% | 2.5g |
$2681.00 | 2025-02-10 | |
A2B Chem LLC | AX58622-50mg |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95% | 50mg |
$277.00 | 2024-04-20 | |
Enamine | EN300-1073274-0.05g |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95% | 0.05g |
$229.0 | 2023-10-28 | |
Enamine | EN300-1073274-10.0g |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95% | 10.0g |
$4236.0 | 2023-07-06 | |
Enamine | EN300-1073274-5g |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95% | 5g |
$2858.0 | 2023-10-28 | |
Aaron | AR01EKRU-1g |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95% | 1g |
$1381.00 | 2025-02-10 | |
Aaron | AR01EKRU-10g |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95% | 10g |
$5850.00 | 2023-12-14 | |
A2B Chem LLC | AX58622-100mg |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95% | 100mg |
$395.00 | 2024-04-20 | |
1PlusChem | 1P01EKJI-500mg |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate |
2137970-32-0 | 95% | 500mg |
$1012.00 | 2023-12-19 |
sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate Related Literature
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate
Introduction to Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate (CAS No. 2137970-32-0)
Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate, a compound with the chemical formula C₅H₇NaN₄O₂, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its sodium salt form and a unique triazole moiety, which contributes to its distinct chemical properties and potential biological activities. The CAS number 2137970-32-0 serves as a unique identifier for this substance, ensuring precise referencing in scientific literature and industrial applications.
The structure of Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate features an acetate group linked to a triazole ring substituted with a methyl group. This configuration suggests potential interactions with biological targets, making it a candidate for further exploration in drug discovery and development. The triazole ring is particularly noteworthy due to its presence in numerous bioactive molecules, including antifungals and anticancer agents. The methyl substitution on the triazole ring may influence the compound's solubility, stability, and binding affinity to biological receptors.
In recent years, there has been growing interest in Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate due to its potential applications in medicinal chemistry. Researchers have been investigating its role as an intermediate in synthesizing more complex molecules with therapeutic properties. The acetate moiety in the compound's structure also makes it a valuable building block for designing novel pharmacophores. Studies have shown that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be beneficial in treating various diseases.
One of the most compelling aspects of Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is its versatility in chemical modifications. The presence of both the triazole ring and the acetate group provides multiple sites for functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, researchers have explored modifications that enhance the compound's bioavailability or improve its interaction with target proteins. These modifications are crucial for developing effective drugs that can be efficiently absorbed and utilized by the body.
The pharmaceutical industry has taken notice of Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate due to its promising characteristics. Several academic and industrial groups have published studies detailing synthetic routes and preliminary biological evaluations. These studies often highlight the compound's potential as a lead molecule for further drug development. The chemical synthesis of this compound involves multi-step processes that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it more feasible to produce larger quantities of this compound for research purposes.
From a biological perspective, Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate has shown intriguing properties in vitro and in vivo experiments. The triazole moiety, known for its stability and reactivity, plays a key role in modulating biological pathways. Early studies suggest that this compound may interfere with processes involved in inflammation and cell proliferation. These findings are particularly relevant given the increasing demand for novel therapeutic agents that can address chronic diseases without significant side effects. The sodium salt form also contributes to better solubility and bioavailability, making it more suitable for clinical applications.
The drug discovery pipeline is continuously evolving, and compounds like Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate are at the forefront of innovation. Researchers are leveraging computational methods to predict how this compound might interact with different biological targets. These predictions help guide experimental designs and reduce the time required to identify promising drug candidates. Additionally, advances in high-throughput screening technologies have enabled faster testing of large libraries of compounds for biological activity. This approach has been instrumental in uncovering new therapeutic possibilities for molecules like Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate.
As our understanding of disease mechanisms improves, so does our ability to design targeted therapies. Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yloacetate, with its unique structural features, represents a promising candidate for addressing unmet medical needs. The combination of computational modeling and experimental validation provides a robust framework for developing new drugs based on this compound. Future research will likely focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications.
In conclusion,Sodium 2-(1-methyl-H-l ,24 -triazol -5 -yl ) acet ate (CAS No .2137970 -32 -0) is a multifaceted compound with significant potential in pharmaceutical chemistry . Its structural features , coupled with emerging research findings , make it an exciting subject for further investigation . As scientists continue to unravel its biological activities , we can expect new insights into how this molecule can contribute to advancing healthcare solutions . The journey from laboratory discovery to clinical application is long , but compounds like Sodium 2-(l -methyl-H-l ,24 -triazol -5 -yl ) acet ate hold great promise for improving human health.
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